2,2,2-Trifluoro-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a trifluoromethyl group, a nitrophenylquinazoline moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of a phenylquinazoline derivative, followed by the introduction of a trifluoromethyl group and subsequent coupling with a piperazine derivative. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and fluorination reactions, followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the nitrophenylquinazoline moiety may interact with active sites or binding pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoronitrobenzene: A related compound with similar fluorinated and nitro functional groups.
2,3,4-Trifluoronitrobenzene: Another trifluoronitrobenzene derivative with different substitution patterns.
2-Nitro-4-(trifluoromethyl)aniline: A compound with a trifluoromethyl group and a nitro group on an aniline ring.
Uniqueness
2,2,2-TRIFLUORO-1-[4-(6-NITRO-4-PHENYLQUINAZOLIN-2-YL)PIPERAZIN-1-YL]ETHAN-1-ONE is unique due to its combination of a trifluoromethyl group, a nitrophenylquinazoline moiety, and a piperazine ring. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler related compounds.
Properties
Molecular Formula |
C20H16F3N5O3 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[4-(6-nitro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H16F3N5O3/c21-20(22,23)18(29)26-8-10-27(11-9-26)19-24-16-7-6-14(28(30)31)12-15(16)17(25-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI Key |
HGNADKJXMAMJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4)C(=O)C(F)(F)F |
Origin of Product |
United States |
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